3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

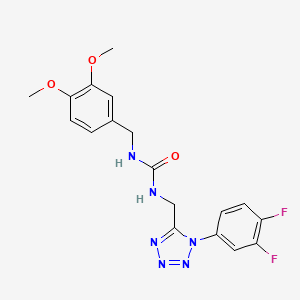

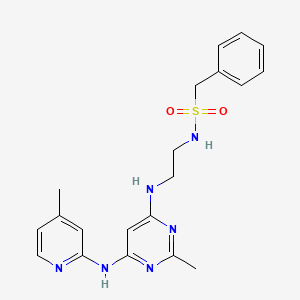

3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, also known as IPIP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPIP is a pyrazole derivative that has been synthesized through a simple and efficient method, making it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Corroboration

Research has detailed the synthesis of novel pyrazoles, including compounds structurally related to 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, emphasizing their potential in drug discovery due to their biological properties. These studies often involve the synthesis of precursors followed by reactions that yield novel pyrazole derivatives. The synthesized compounds have been evaluated for their antioxidant, anti-cancer, and anti-inflammatory properties. For example, a study explored the synthesis and biological evaluation of pyrazole derivatives, highlighting their potential COX-2 inhibition and anti-inflammatory properties through molecular docking studies (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Biological Evaluation and Potential Medicinal Applications

Several studies have focused on the biological evaluation of pyrazole derivatives, assessing their antioxidant, antitumor, antimicrobial, and anti-inflammatory activities. This research underscores the therapeutic potential of pyrazole compounds, with findings indicating potent antioxidant and antitumor activity for certain derivatives. For instance, research into aromatic C-nucleoside derivatives containing pyrazole units found significant antioxidant and antitumor activities, pointing towards their potential medicinal applications (El Sadek et al., 2014).

Structural and Spectroscopic Studies

Research has also involved the structural characterization and spectroscopic studies of pyrazole derivatives, providing insights into their conformational properties and stability. These studies often employ various spectroscopic techniques and computational methods to elucidate the compounds' structures and to predict their behavior in biological systems. For example, a study on (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide explored its structure and potential anti-diabetic properties through molecular docking studies, revealing its interaction with proteins and suggesting its therapeutic potential (Karrouchi et al., 2021).

Corrosion Protection

Additionally, research has extended to the application of pyrazole derivatives in corrosion protection, demonstrating their effectiveness as inhibitors for mild steel in acidic conditions. Such studies highlight the versatility of pyrazole compounds, not only in biological contexts but also in industrial applications (Paul, Yadav, & Obot, 2020).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 4-isopropylbenzaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "3-isopropyl-1H-pyrazole-5-carbohydrazide", "4-isopropylbenzaldehyde", "Catalyst" ], "Reaction": [ "To a stirred solution of 3-isopropyl-1H-pyrazole-5-carbohydrazide in a suitable solvent, add a catalytic amount of the catalyst.", "Add 4-isopropylbenzaldehyde to the reaction mixture and stir for several hours at room temperature.", "Heat the reaction mixture to reflux for several hours until the reaction is complete.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry under vacuum to obtain the desired product." ] } | |

CAS-Nummer |

1284271-97-1 |

Produktname |

3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide |

Molekularformel |

C17H22N4O |

Molekulargewicht |

298.39 |

IUPAC-Name |

5-propan-2-yl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C17H22N4O/c1-11(2)14-7-5-13(6-8-14)10-18-21-17(22)16-9-15(12(3)4)19-20-16/h5-12H,1-4H3,(H,19,20)(H,21,22)/b18-10+ |

InChI-Schlüssel |

UUYSUYUPTJNPDE-VCHYOVAHSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2370172.png)

![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2370175.png)

![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2370179.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2370180.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2370182.png)

![3-amino-N-(3-chloro-4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2370188.png)

![2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2370193.png)